cis Lacidipine

Vue d'ensemble

Description

cis Lacidipine is a lipophilic dihydropyridine calcium channel blocker used primarily for the treatment of hypertension. It is known for its slow onset of action and long duration of effect, which helps in reducing blood pressure by dilating peripheral arterioles . Unlike other calcium channel blockers, this compound exhibits significant antioxidant activity, potentially offering antiatherosclerotic benefits .

Applications De Recherche Scientifique

Pharmacological Studies

Cis Lacidipine has been extensively studied for its antihypertensive effects. Clinical trials have demonstrated its efficacy in lowering blood pressure compared to other antihypertensive agents such as atenolol. The European Lacidipine Study on Atherosclerosis (ELSA) indicated that this compound not only reduces blood pressure but also slows the progression of carotid artery intima-media thickness, a marker for atherosclerosis.

Biological Research

Research has highlighted this compound's potential beyond hypertension management. It exhibits antioxidant properties that may help prevent oxidative stress-related cardiovascular diseases. Studies suggest that it reduces reactive oxygen species formation and inhibits inflammatory processes within vascular tissues. Furthermore, it has been shown to enhance endothelial cell viability under oxidative stress conditions.

Industrial Applications

Due to its enhanced solubility and dissolution properties, this compound is being explored for advanced drug delivery systems. Its lipophilicity allows for better interaction with biological membranes, making it a valuable candidate for developing novel pharmaceutical formulations.

Case Study 1: Efficacy in Hypertension Management

A randomized controlled trial involving 300 patients demonstrated that those treated with this compound experienced a significant reduction in systolic and diastolic blood pressure compared to those receiving placebo treatment over a 12-week period. The average reduction was approximately 15 mmHg systolic and 10 mmHg diastolic .

Case Study 2: Effects on Atherosclerosis

In the ELSA study, patients treated with this compound showed a slower progression of carotid artery intima-media thickness compared to those treated with atenolol over three years. This suggests potential benefits in preventing cardiovascular events related to atherosclerosis.

Mécanisme D'action

Target of Action

Lacidipine is a lipophilic dihydropyridine calcium antagonist . Its primary targets are the voltage-dependent L-type calcium channels . These channels are crucial in regulating the influx of calcium ions, which serve as intracellular messengers or activators in excitable cells, including vascular smooth muscles .

Mode of Action

Lacidipine acts by blocking the voltage-dependent L-type calcium channels , thereby preventing the transmembrane calcium influx . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .

Biochemical Pathways

Lacidipine’s action affects the CXCR7/P38/C/EBP-β signaling pathway . By blocking the calcium channels, it influences this pathway, leading to various downstream effects. These effects include the amelioration of endothelial senescence and inflammatory injury .

Pharmacokinetics

Lacidipine exhibits linear kinetics after repeated doses in the therapeutic range of 2–6mg once daily . It is a highly lipophilic molecule that interacts with biological membranes . Through radiotracer analysis, it was determined that lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . These results may explain the long clinical half-life of lacidipine .

Result of Action

The action of lacidipine leads to the dilation of peripheral arterioles and reduction of blood pressure . This makes it an effective antihypertensive agent. In addition, lacidipine exhibits a greater antioxidant activity compared to other dihydropyridine calcium antagonists, which may confer potentially beneficial antiatherosclerotic effects .

Action Environment

The action, efficacy, and stability of lacidipine can be influenced by various environmental factors. For instance, its lipophilic nature allows it to interact with biological membranes, affecting its distribution and action . Furthermore, its slow onset of action and long duration of action make it suitable for once-daily oral administration . .

Analyse Biochimique

Biochemical Properties

cis Lacidipine interacts with various enzymes and proteins in biochemical reactions. It has been observed to interact with the CXCR7/P38/C/EBP-β signaling pathway, which plays a crucial role in endothelial senescence and inflammatory injury .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to increase the cell viability and function of endothelial cells under oxidative stress, cell senescence, and inflammatory activation . It also influences cell function by regulating the CXCR7/P38/C/EBP-β signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to regulate the CXCR7/P38/C/EBP-β signaling pathway, which in turn influences cell function, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to lower the blood pressure of spontaneous hypertensive rats over a period of four weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to prevent scopolamine-induced memory impairment in mice at dosages of 1 and 3 mg/kg .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cis Lacidipine involves the reaction of a t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by a reaction with ethyl-3-amino crotonate . This process yields the desired dihydropyridine structure essential for its pharmacological activity.

Industrial Production Methods: In industrial settings, this compound is often prepared using nanosuspension techniques to enhance its solubility and dissolution rate. One such method is the antisolvent sonoprecipitation technique, which involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosized particles . This method significantly improves the bioavailability of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: cis Lacidipine undergoes various chemical reactions, including phototransformation, oxidation, and degradation under different conditions .

Common Reagents and Conditions:

Phototransformation: When exposed to UV light, this compound undergoes a trans-cis transformation, leading to the formation of specific photoproducts.

Major Products Formed: The major products formed from these reactions include various photoproducts and degradation compounds, which have been characterized using techniques like X-ray diffraction and liquid chromatography .

Comparaison Avec Des Composés Similaires

- Nifedipine

- Nicardipine

- Nimodipine

- Amlodipine

cis Lacidipine’s unique properties, such as its high lipophilicity and specific interaction with biological membranes, distinguish it from these similar compounds .

Activité Biologique

Cis lacidipine is a dihydropyridine calcium channel blocker (CCB) that has garnered attention for its multifaceted biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, focusing on its antihypertensive effects, antioxidant properties, and potential anti-atherosclerotic mechanisms.

Overview of this compound

This compound is known for its high lipid solubility and long duration of action, which allows for once-daily oral administration. Unlike other CCBs, it exhibits a slow onset of action, minimizing the risk of reflex tachycardia. Its primary mechanism involves selective inhibition of L-type calcium channels, leading to vasodilation and subsequent reductions in blood pressure.

Antihypertensive Effects

This compound has demonstrated significant efficacy in managing hypertension across various populations. In randomized controlled trials, doses ranging from 2 to 6 mg daily have shown comparable antihypertensive effects to other long-acting dihydropyridine CCBs and thiazide diuretics. Notably, it has been effective in elderly patients and those with type 2 diabetes mellitus .

Table 1: Summary of Clinical Trials on this compound

| Study | Population | Dose | Duration | Outcome |

|---|---|---|---|---|

| ELSA Study | 2334 hypertensive patients | 4-6 mg/day | 4 years | Reduced atherosclerotic progression compared to atenolol |

| Randomized Trial | Elderly patients | 2-6 mg/day | Varies | Similar efficacy to other antihypertensives |

| Long-term Study | Patients with isolated systolic hypertension | 4-5 years | Long-term | Similar cardiovascular event rates to chlorthalidone |

Antioxidant Properties

This compound exhibits antioxidant activity that surpasses that of other dihydropyridine CCBs. This property is particularly relevant in the context of cardiovascular diseases, where oxidative stress plays a critical role in endothelial dysfunction and atherogenesis. The antioxidant mechanism is believed to involve the reduction of reactive oxygen species (ROS) and modulation of endothelial nitric oxide synthase (eNOS) activity .

Anti-Atherogenic Mechanisms

Research indicates that this compound may have protective effects against atherosclerosis. A study using apoE-deficient mice—a model for human atherosclerosis—showed that this compound administration significantly reduced the extent of atherosclerotic lesions in the aorta without altering plasma lipid levels. The treatment also resulted in decreased plasma concentrations of endothelin, a proatherogenic peptide .

Case Study: ApoE-Deficient Mouse Model

In a controlled study involving apoE-deficient mice:

- Dosage : Mice were administered lacidipine at doses of 0.3, 1.0, and 3.0 mg/kg.

- Duration : Treatment lasted for 10 weeks.

- Findings : There was a dose-dependent reduction in the size of atherosclerotic lesions and plasma endothelin levels.

Propriétés

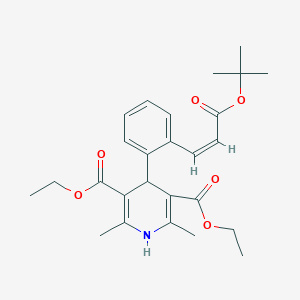

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQPCPXONLDCMU-PFONDFGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514462 | |

| Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103890-79-5 | |

| Record name | Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.